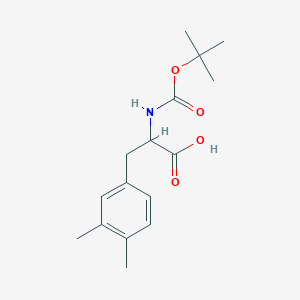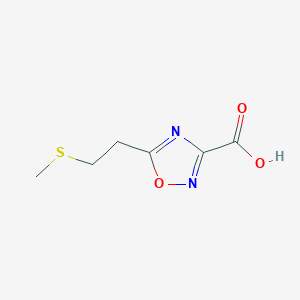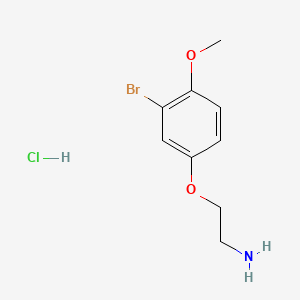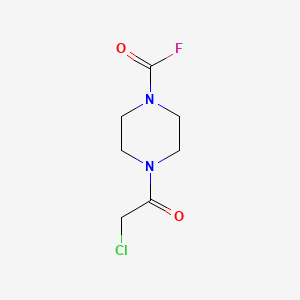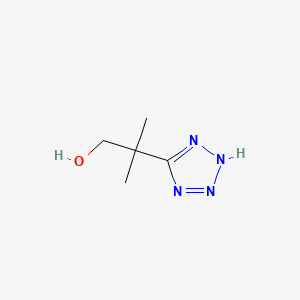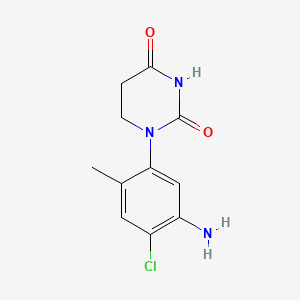![molecular formula C14H24N2O5 B15303644 2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)
2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid is a heterobifunctional crosslinker. It is primarily used in the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology . The compound’s structure incorporates rigidity into the linker region, which can impact the 3D orientation of molecules and optimize drug-like properties .
Vorbereitungsmethoden
The synthesis of 2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid is widely used in scientific research, particularly in the development of PROTAC degraders for targeted protein degradation . This compound is also used in the synthesis of bifunctional molecules in chemical biology, where it serves as a crosslinker to connect different functional groups . Its applications extend to chemistry, biology, medicine, and industry, where it is used to study protein interactions, develop new drugs, and create advanced materials .
Wirkmechanismus
The mechanism of action of 2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid involves its role as a crosslinker in PROTAC degraders . The compound facilitates the formation of ternary complexes by connecting the target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process is mediated by the molecular targets and pathways involved in the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid include:
- 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 5-{4-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
- 2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride These compounds share similar structural features and functional groups but differ in their specific applications and properties. The uniqueness of this compound lies in its ability to incorporate rigidity into the linker region, impacting the 3D orientation of molecules and optimizing drug-like properties .
Eigenschaften
Molekularformel |
C14H24N2O5 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
2-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]oxetan-3-yl]acetic acid |
InChI |
InChI=1S/C14H24N2O5/c1-13(2,3)21-12(19)15-4-6-16(7-5-15)14(8-11(17)18)9-20-10-14/h4-10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
ZCRANXSMVIQEAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


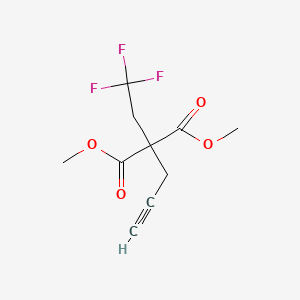
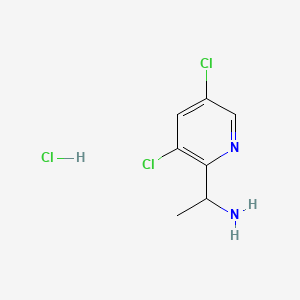
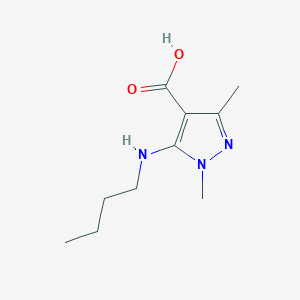
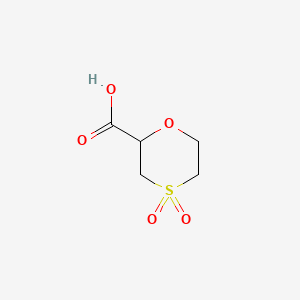
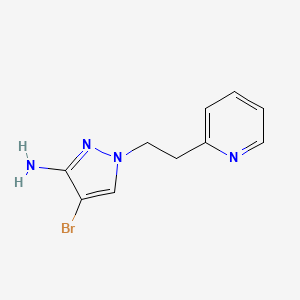
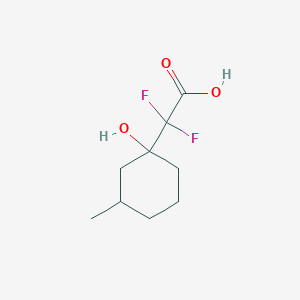
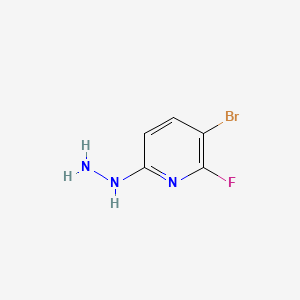
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B15303603.png)
